molecular formula C18H20O4 B14606371 4-Methoxyphenyl 4-butoxybenzoate CAS No. 60127-36-8

4-Methoxyphenyl 4-butoxybenzoate

Cat. No.: B14606371
CAS No.: 60127-36-8
M. Wt: 300.3 g/mol
InChI Key: GOOWVBBDDIHPFV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-butoxybenzoate is an organic compound with the molecular formula C18H18O4. It is a type of ester formed from the reaction between 4-methoxyphenol and 4-butoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-butoxybenzoate typically involves the esterification reaction between 4-methoxyphenol and 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 4-butoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.

    4-Methoxyphenyl 4-(3-buten-1-yloxy)benzoate: Similar ester structure but with a different alkoxy group.

    4-Methoxyphenyl 4-butoxybenzyl alcohol: Similar structure but with an alcohol group instead of an ester.

Uniqueness

4-Methoxyphenyl 4-butoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its methoxy and butoxy groups contribute to its solubility and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

60127-36-8

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

(4-methoxyphenyl) 4-butoxybenzoate

InChI

InChI=1S/C18H20O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h5-12H,3-4,13H2,1-2H3

InChI Key

GOOWVBBDDIHPFV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

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